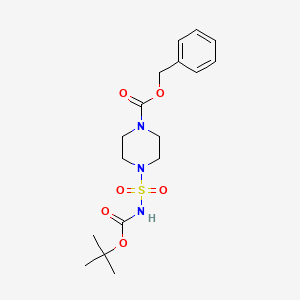![molecular formula C20H26N2O2 B1437467 N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020055-84-8](/img/structure/B1437467.png)
N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide (hereafter referred to as 4-AMP-2-PPA) is a novel compound that has recently been synthesized for a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is structurally similar to other known compounds such as amphetamine and phenethylamine. 4-AMP-2-PPA has been studied in both biochemical and physiological experiments and has been found to possess a variety of unique properties that make it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
Catalytic Synthesis
N-(2-Hydroxyphenyl)acetamide, a compound structurally related to the chemical , has been identified as an intermediate for the complete natural synthesis of antimalarial drugs. In a study, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as a catalyst. This process was optimized for various parameters including acyl donors, speed of agitation, solvent, catalyst loading, mole ratio, and temperature, highlighting its potential in catalytic synthesis applications (Magadum & Yadav, 2018).
Structural and Molecular Studies
A series of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized and characterized using various spectroscopic techniques. These studies included FAB mass spectrometry, IR, and NMR spectroscopy. The formation of intra- and intermolecular hydrogen bonds in these compounds was evidenced through variable temperature NMR experiments, offering insights into their structural and electronic behavior (Romero & Margarita, 2008).
Biological Activity Studies
Various derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide have been synthesized and assessed for biological activities such as cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. These compounds, containing a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, were found to possess activities comparable with standard drugs, indicating their potential in pharmaceutical applications (Rani, Pal, Hegde, & Hashim, 2016).
Synthesis of Polymer Carriers for Biological Agents
Water-soluble poly(aminoaryloxy-methylamino phosphazene) has been synthesized and investigated as a polymeric carrier species for the covalent attachment of biologically active agents. This research highlights the potential application of such compounds in delivering biological agents, expanding their use in medical and pharmaceutical sciences (Gwon, 2001).
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-20(3,4)15-6-9-17(10-7-15)24-13-19(23)22-18-11-8-16(21)12-14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMTIYODGBDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




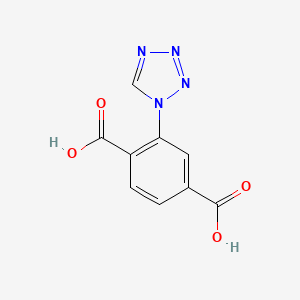
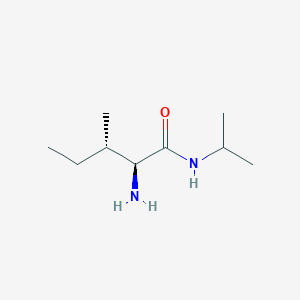

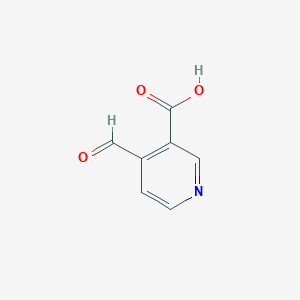
![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1437391.png)
![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)

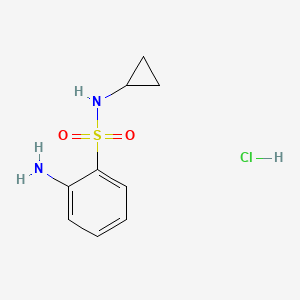
![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

